molecular formula C19H19NO6 B5069954 Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B5069954
M. Wt: 357.4 g/mol
InChI Key: YSAUFVAZCGXSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with dimethyl groups and an amide linkage to a 2-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the acylation of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5-amino-1,3-dimethylbenzene-1,3-dicarboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]-3-thienylacetate: Similar structure with a thienyl group instead of a benzene ring.

    5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]isophthalic acid: Contains a dimethoxyphenyl group instead of a methylphenoxy group.

Uniqueness

Dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 5-[[2-(2-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-12-6-4-5-7-16(12)26-11-17(21)20-15-9-13(18(22)24-2)8-14(10-15)19(23)25-3/h4-10H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUFVAZCGXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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